N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Overview
Description
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a chemical compound . It is also known as DFMBA .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is C12H17F2N . Its molecular weight is 213.26700 .Chemical Reactions Analysis
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is used in the selective monofluorination of diols under high reaction temperature or microwave irradiation conditions . It is also mentioned that Fluolead allows the fluorination of diols to be performed with excellent selectivity .Physical And Chemical Properties Analysis
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine has a boiling point of 234.3ºC at 760 mmHg . Its density is 1.03g/cm³ .Scientific Research Applications
Selective Mono-Acylation of Diols
DFBA is utilized in the selective mono-benzoylation of 1,2- and 1,3-diols, producing mono-esters in good yields under mild conditions. This process is significant for the protection of hydroxy groups in sugars, demonstrating DFBA's utility in synthesizing protected sugar derivatives. The ability to perform selective mono-nicotinylation, formylation, and pivaloylation of diols using DFBA further illustrates its versatility in organic synthesis (Wakita & Hara, 2010).
Synthesis of Fluorinated Carbohydrates
DFBA is instrumental in the deoxyfluorination of hydroxy groups in carbohydrates, enabling the conversion of a primary hydroxy group to the corresponding fluoride with high efficiency. This application is crucial for synthesizing fluorinated carbohydrates, which are valuable in medicinal chemistry and drug development. The reaction's chemoselectivity and the ability to proceed under mild conditions highlight DFBA's utility in delicate synthetic pathways (Kobayashi, Yoneda, Fukuhara, & Hara, 2004).
Electrochemical Oxidation in Ionic Liquid Media
Research on the electrochemical oxidation of primary amines in ionic liquid media has explored the formation of organic layers attached to electrode surfaces, indicating DFBA's potential in materials science and electrochemistry. This application is particularly relevant for developing new materials and coatings with specific chemical and physical properties (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).
Formation of Imines
DFBA contributes to the synthesis of imines by facilitating the condensation of amides or amines with carbonyl compounds. This method is noted for its mildness and generality, offering a straightforward approach to synthesizing various imines, which are crucial intermediates in organic synthesis (Reeves, Visco, Marsini, Grinberg, Busacca, Mattson, & Senanayake, 2015).
properties
IUPAC Name |
N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDSVYULWVCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC(=C1)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473780 | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
CAS RN |
500131-50-0 | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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